
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen, which means that it can cause mutations and cancer in cells. Despite its toxicity, MNNG has been used extensively in the study of DNA damage and repair, as well as in cancer research. In
Wirkmechanismus
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is a potent alkylating agent, which means that it can add alkyl groups to DNA. This can cause mutations in the DNA sequence, which can lead to cancer. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose primarily targets guanine residues in DNA, which can lead to the formation of O6-methylguanine. This lesion can be repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), but if the damage is too severe, it can lead to cell death or cancer.
Biochemical and Physiological Effects:
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause a wide range of biochemical and physiological effects. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and inflammation. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to affect a wide range of cellular processes, including DNA replication, transcription, and translation.
Vorteile Und Einschränkungen Für Laborexperimente
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has several advantages for lab experiments. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is also relatively easy to synthesize, which makes it readily available for research. However, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is highly toxic, which means that it must be handled with care in the lab. It can also be difficult to work with, as it can cause mutations in DNA that may not be relevant to the research question.
Zukünftige Richtungen
There are several future directions for 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose research. One area of interest is the development of new drugs that can target DNA damage and repair pathways. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used to study these pathways in the past, and new drugs could be developed based on this research. Another area of interest is the use of 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose in cancer research. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause mutations in DNA that can lead to cancer, and further research could help to identify new targets for cancer therapy. Finally, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose could be used to study the effects of DNA damage on aging and age-related diseases. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause oxidative stress, which is thought to play a role in aging and age-related diseases. Further research could help to identify new targets for the treatment of these diseases.
Synthesemethoden
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose can be synthesized from glucose using a series of chemical reactions. The first step involves the conversion of glucose to 2,3,4,6-tetra-O-acetylglucopyranosyl nitrite, which is then reacted with methyl iodide to form 2,3,4,6-tetra-O-acetyl-1-O-methylglucopyranosyl nitrite. This compound is then treated with hydroxylamine to form the final product, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose.
Wissenschaftliche Forschungsanwendungen
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used extensively in scientific research to study DNA damage and repair. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has also been used in cancer research to study the effects of DNA damage on the development and progression of cancer.
Eigenschaften
CAS-Nummer |
100821-69-0 |
|---|---|
Produktname |
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose |
Molekularformel |
C5H2Cl2O2 |
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
QVXLRSXRLWPYDB-LXGUWJNJSA-N |
Isomerische SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Kanonische SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Synonyme |
3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose MMNACAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






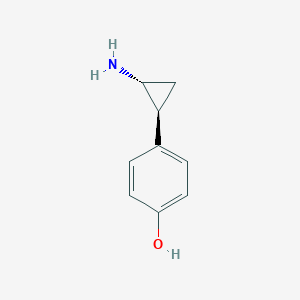
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
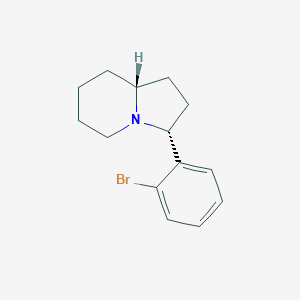


![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
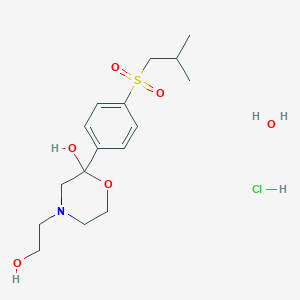
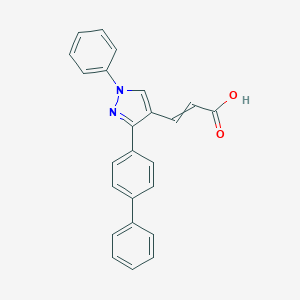
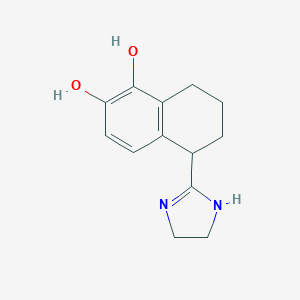
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)